molecular formula C20H13N3O6 B1666389 2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid CAS No. 80148-45-4

2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid

Cat. No. B1666389
CAS RN: 80148-45-4
M. Wt: 391.3 g/mol
InChI Key: LJVDLJDWXVPUAB-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .


Molecular Structure Analysis

The molecular formula of the compound is C20H13N3O6 . The structure includes a benzoxazole ring attached to a picolinamide group through a phenyl ring .

Scientific Research Applications

Catalytic Properties

  • Ester Cleavage: Hydroxybenzotriazole derivatives, similar in structure to the compound , have been examined for their ability to enhance the hydrolysis of esters and phosphates in surfactant micelles, demonstrating significant rate enhancements in these reactions (Bhattacharya & Kumar, 2005).

Synthesis and Reaction Studies

  • Synthesis of Oxazolyl-quinazolinones: A process involving the conversion of acid chlorides and their subsequent reaction with anthranilic acid leads to the formation of benzoxazin-4(H)ones, a class of compounds related to the target chemical (Patel & Shaikh, 2011).
  • Oxazolone Formation: Studies on N-benzoyl-2-alkylserines have identified oxazolones as side products, suggesting the potential for unexpected reactions in similar chemical contexts (Kaminski, Woszczyna, Kolesińska, & Redliński, 2001).

Photoreactions

  • Photochemical Cycloadditions: Research into the photochemical reactions of azirines with acid chlorides indicates the formation of oxazoles, highlighting the potential for light-induced transformations in related compounds (Schmid, Gilgen, Heimgartner, Hansen, & Schmid, 1974).

Biological Activity Studies

  • Antimicrobial Activities: Some oxazolyl-quinazolinones have been evaluated for antimicrobial activity, suggesting the possibility of biological applications for related oxazole derivatives (Patel & Shaikh, 2011).

Future Directions

Oxazole derivatives continue to draw the attention of researchers due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O6/c24-12-6-1-4-10(15(12)22-18(26)17-13(25)7-3-9-21-17)19-23-16-11(20(27)28)5-2-8-14(16)29-19/h1-9,24-25H,(H,22,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVDLJDWXVPUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)NC(=O)C2=C(C=CC=N2)O)C3=NC4=C(C=CC=C4O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230092
Record name A 33853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid

CAS RN

80148-45-4
Record name A 33853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080148454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 33853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 2
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 3
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 5
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid

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